

Total Synthesis Protocol for (±)-Strigol: A Practical Approach

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Compound of Interest

Compound Name: (+)-Strigone

Cat. No.: B15195339

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Introduction

Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with the environment. Initially identified as germination stimulants for parasitic weeds of the genera *Striga* and *Orobanche*, they are now recognized for their diverse functions, including the control of shoot branching and the promotion of symbiotic relationships with mycorrhizal fungi. The intricate structure of strigolactones, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D-ring) via an enol ether bridge, presents a significant challenge for chemical synthesis.

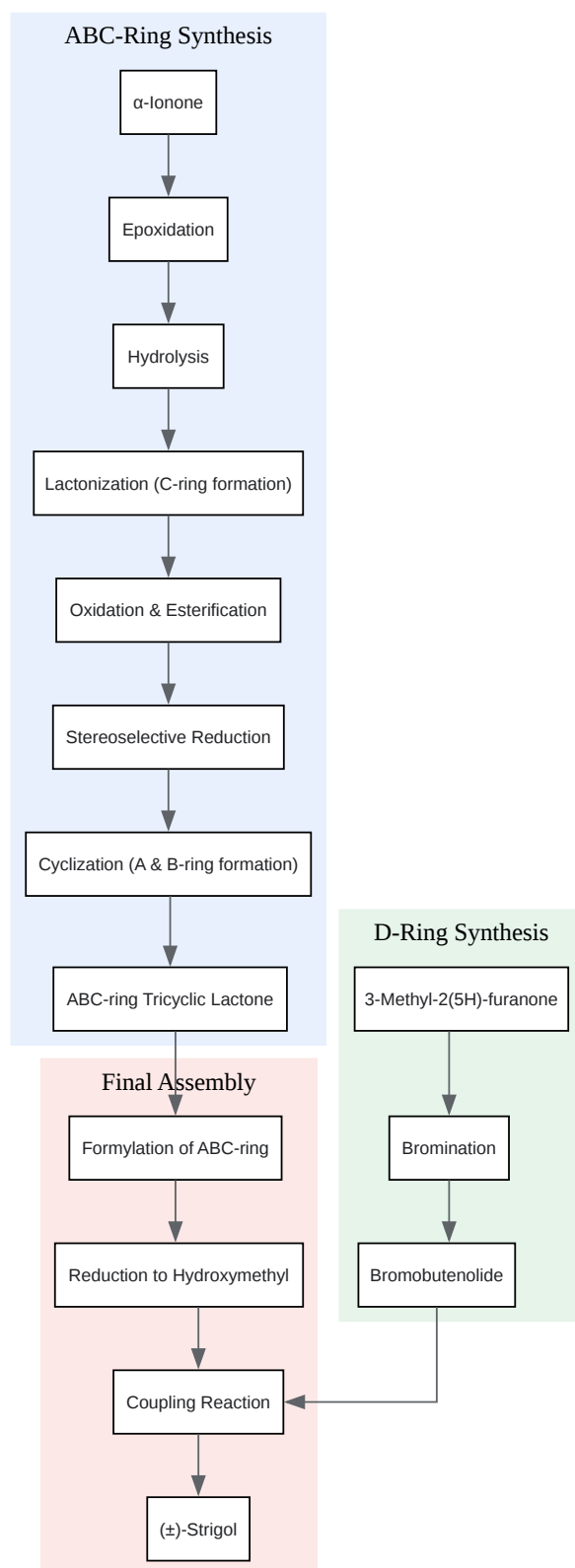
This document provides a detailed protocol for the total synthesis of (±)-Strigol, a representative member of the strigolactone family. While the initial request was for the synthesis of **(+)-Strigone**, a comprehensive and detailed experimental protocol for this specific molecule is not readily available in the public domain. The presented protocol for (±)-Strigol, being a very close structural analog, offers valuable insights and practical guidance for researchers interested in the synthesis of this class of compounds. The described 10-step synthesis commences from the readily available starting material, α-ionone.

Synthetic Pathway Overview

The total synthesis of (±)-Strigol from α-ionone involves a sequence of transformations to construct the key structural features of the molecule. The overall workflow is depicted in the

diagram below.





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